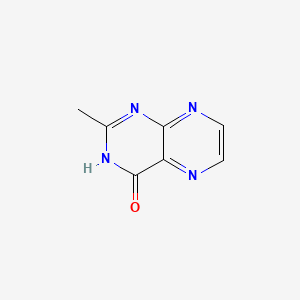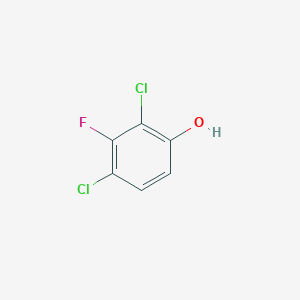
2-(3-Methoxyphenoxy)ethanol
Descripción general
Descripción
“2-(3-Methoxyphenoxy)ethanol” is also known as “3-Methoxyphenethyl alcohol” or "2-(3-Methoxyphenyl)ethanol" . It has a molecular formula of C9H12O3 and a molecular weight of 168.19 . It’s a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of compounds similar to “2-(3-Methoxyphenoxy)ethanol” has been studied . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenoxy)ethanol” has been analyzed using various techniques . The density functional theory (DFT) method is used to obtain the optimized structure . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
The pyrolysis behavior of lignin dimer model compounds similar to “2-(3-Methoxyphenoxy)ethanol” has been analyzed . Nine reasonable reaction paths were studied by DFT . The results showed that 2-methoxy-4-vinylphenol (P 3) and 2-methoxyphenol (P 4) are the main products of lignin dimer model compound pyrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenoxy)ethanol” include a boiling point of 153 °C at 14 Torr and a predicted density of 1.110±0.06 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación
Solvation Studies
Research on solvation, particularly in ethanol-water solutions under subcritical conditions, has been explored. For instance, a study demonstrated that molecules similar to 2-(3-Methoxyphenoxy)ethanol form stable long-lived hydrogen bonds with water and ethanol, indicating the stability of solvate complexes in these environments (Antipova et al., 2020).
Catalysis and Chemical Reactions
2-(3-Methoxyphenoxy)ethanol has been implicated in the context of catalysis. For example, a study on the encapsulation of a molybdenum(VI) complex in zeolite Y, which involves a compound structurally related to 2-(3-Methoxyphenoxy)ethanol, demonstrated its efficacy as a catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Environmental Applications
In environmental science, a study utilized a method involving subcritical water with ethanol as a modifier to extract compounds structurally related to 2-(3-Methoxyphenoxy)ethanol from sludges. This technique demonstrated effective recovery and could have implications for environmental remediation and analysis (Field & Reed, 1999).
Synthesis of Natural Antioxidants
The compound has been studied in the synthesis of natural antioxidants. For instance, a method for synthesizing hydroxytyrosol, a potent natural antioxidant, used a compound similar to 2-(3-Methoxyphenoxy)ethanol as an intermediate. This process highlights its role in creating biologically active compounds (Deffieux et al., 2014).
Membrane Science
In the field of membrane science, a study on a novel phosphazene heteropolymer used compounds structurally related to 2-(3-Methoxyphenoxy)ethanol. This research provided insights into the development of new materials with potential applications in filtration and separation processes (Orme et al., 2002).
Lignin Model Compound Metabolism
A study on the metabolism of lignin model compounds by the fungus Phanerochaete chrysosporium identified 2-(o-methoxyphenoxy)-ethanol as a product, indicating the compound's relevance in understanding lignin degradation and potential applications in bioremediation and biofuel production (Enoki et al., 1980).
Antibacterial Activities
Research has also explored the synthesis of compounds structurally related to 2-(3-Methoxyphenoxy)ethanol and their complexes with metals for antibacterial applications. These studies reveal the potential of such compounds in developing new antimicrobial agents (Li-fen, 2011).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWQIZOHQGENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

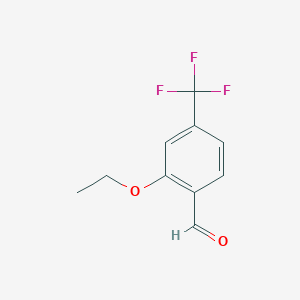
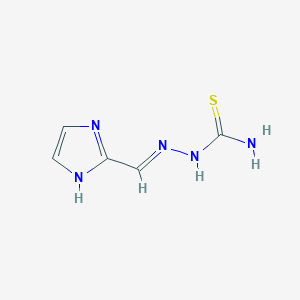

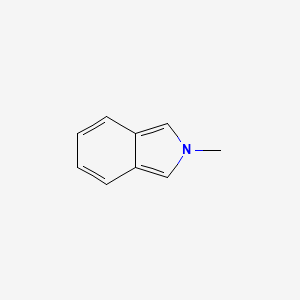
![9H-Pyrido[3,4-b]indole-3-methanol, 1-methyl-](/img/structure/B3351162.png)

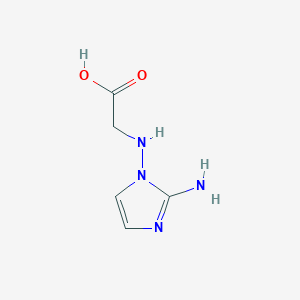

![2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline](/img/structure/B3351194.png)
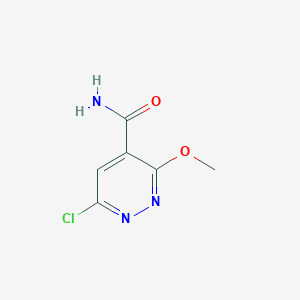
![3,5-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351222.png)
![1-(1-Methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)ethan-1-one](/img/structure/B3351238.png)
